Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride

Ring strain Conformational analysis Metabolic stability

Methyl 3-(1-aminocyclobutyl)benzoate hydrochloride (CAS 2243509-78-4) is a cyclobutane-containing benzoate ester supplied as the hydrochloride salt, with molecular formula C₁₂H₁₆ClNO₂ and molecular weight 241.71 g·mol⁻¹. The compound features a primary amine tethered to a cyclobutyl ring at the 1-position, which is in turn attached to the meta position of a methyl benzoate aromatic core.

Molecular Formula C12H16ClNO2
Molecular Weight 241.72
CAS No. 2243509-78-4
Cat. No. B3001073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-aminocyclobutyl)benzoate;hydrochloride
CAS2243509-78-4
Molecular FormulaC12H16ClNO2
Molecular Weight241.72
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)C2(CCC2)N.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-15-11(14)9-4-2-5-10(8-9)12(13)6-3-7-12;/h2,4-5,8H,3,6-7,13H2,1H3;1H
InChIKeyMLBWUIFVVJXQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(1-Aminocyclobutyl)benzoate Hydrochloride (CAS 2243509-78-4): Procurement-Grade Small-Molecule Scaffold for Medicinal Chemistry


Methyl 3-(1-aminocyclobutyl)benzoate hydrochloride (CAS 2243509-78-4) is a cyclobutane-containing benzoate ester supplied as the hydrochloride salt, with molecular formula C₁₂H₁₆ClNO₂ and molecular weight 241.71 g·mol⁻¹ . The compound features a primary amine tethered to a cyclobutyl ring at the 1-position, which is in turn attached to the meta position of a methyl benzoate aromatic core . Marketed as a versatile small-molecule scaffold by Biosynth (CymitQuimica), this building block is intended for laboratory research use in organic synthesis and medicinal chemistry applications . As of January 2021, at least 39 (pre)clinical drug candidates worldwide contained a cyclobutane ring substructure, underscoring the growing relevance of cyclobutyl building blocks in drug discovery pipelines [1].

Why Methyl 3-(1-Aminocyclobutyl)benzoate Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


This compound occupies a unique intersection of structural features — a 1-aminocyclobutyl substituent at the meta position of a methyl benzoate, supplied as the HCl salt — that collectively differentiate it from the nearest commercially available analogs. Simple replacement by the para-substituted isomer (CAS 1270438-28-2) alters the Hammett electronic profile at the aromatic ring, affecting downstream reactivity in cross-coupling and amidation reactions [1]. Substitution with the free base form (CAS 1314697-39-6) sacrifices the oxidative stability and handling convenience conferred by hydrochloride salt formation [2]. Switching to the analogous cyclopropyl (CAS 1295297-96-9) or cyclopentyl variants changes both ring strain energy (26.3 vs. 27.6 vs. ~6.2 kcal·mol⁻¹ respectively) and conformational puckering, which can dramatically impact molecular recognition in target binding pockets — a phenomenon that produced a documented 10-fold potency difference in at least one cyclobutyl-vs-flexible-linker medicinal chemistry program [3][4]. Even swapping the aminocyclobutyl attachment from the 1-position (geminal) to the 3-position alters the geometry, steric bulk, and synthetic accessibility of downstream derivatives [5].

Quantitative Differentiation Evidence: Methyl 3-(1-Aminocyclobutyl)benzoate Hydrochloride vs. Closest Analogs


Cyclobutane Ring Strain Energy Balances Reactivity and Stability vs. Cyclopropyl and Cyclopentyl Analogs

The cyclobutane ring in this compound possesses a ring strain energy of 26.3 kcal·mol⁻¹, which is intermediate between cyclopropane (27.6 kcal·mol⁻¹) and cyclopentane (approximately 6.2 kcal·mol⁻¹) [1]. This intermediate strain energy provides a therapeutically relevant balance: sufficient conformational rigidity to pre-organize pharmacophores for target binding while retaining greater kinetic stability than the more labile cyclopropyl system. In a comparative study of alicyclic fentanyl analogs, cyclopropylfentanyl (EC₅₀ = 4.3 nM), cyclobutylfentanyl (EC₅₀ = 6.2 nM), and cyclopentylfentanyl (EC₅₀ = 13 nM) exhibited graded potency at the μ-opioid receptor, demonstrating that cyclobutyl occupies a distinct pharmacological niche between the smaller and larger ring analogs [2]. The cyclobutane ring's puckered conformation (bond angles ~88°, dihedral angle ~20–35°) further introduces three-dimensionality absent in planar aromatic systems, a property valued in fragment-based drug discovery for improving solubility and target selectivity [3].

Ring strain Conformational analysis Metabolic stability Drug design

Meta-Substitution Regioisomer Offers Distinct Electronic Profile vs. Para-Substituted Methyl 4-(1-Aminocyclobutyl)benzoate

The target compound bears the 1-aminocyclobutyl group at the meta (3-) position of the methyl benzoate ring, in contrast to the para-substituted regioisomer Methyl 4-(1-aminocyclobutyl)benzoate (CAS 1270438-28-2) . Meta and para substituents are differentiated by distinct Hammett substituent constants (σₘ vs. σₚ), which quantify their electron-withdrawing or electron-donating effects through the aromatic π-system [1]. For benzoic acid derivatives, the σₘ and σₚ values are independently measured and not interchangeable; meta-substituted benzoates exhibit different acid-base equilibrium constants and reaction rates compared to their para counterparts, directly affecting the efficiency of downstream transformations such as amide coupling, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution [2]. In kinase inhibitor programs, the meta vs. para positioning of aminocyclobutyl groups on the central phenyl ring critically influences the trajectory of the amine vector into the solvent-exposed region of the ATP-binding pocket, as demonstrated in AKT inhibitor SAR studies where 4-(1-aminocyclobutyl)phenyl-substituted imidazopyridazines displayed IC₅₀ values ranging from 2.60 nM to 2,800 nM against Akt2 depending on the appended functionality [3].

Hammett constants Regioisomerism SAR Cross-coupling reactivity

Hydrochloride Salt Form Enhances Solid-State Stability and Handling vs. Free Base (CAS 1314697-39-6)

The target compound is supplied as the hydrochloride salt (MW 241.71 g·mol⁻¹, C₁₂H₁₆ClNO₂), which offers quantifiable advantages over the corresponding free base Methyl 3-(1-aminocyclobutyl)benzoate (CAS 1314697-39-6, MW 205.25 g·mol⁻¹, C₁₂H₁₅NO₂) . The mass difference of 36.46 g·mol⁻¹ corresponds exactly to one equivalent of HCl. Hydrochloride salt formation of primary aliphatic amines protects the amino group from atmospheric oxidation by converting the nucleophilic free amine (−NH₂) into the protonated ammonium form (−NH₃⁺Cl⁻), thereby reducing susceptibility to auto-oxidation and extending ambient storage shelf life [1]. The free base form of this compound class typically exists as an oil or low-melting solid, whereas the hydrochloride salt is a crystalline solid with higher melting point, facilitating accurate weighing and formulation under standard laboratory conditions [2]. The hydrochloride salt also exhibits pH-dependent aqueous solubility characteristic of weakly basic amines (inferred pKb ~5–6), with substantially higher solubility under acidic conditions compared to neutral pH — a property directly relevant to preparative chromatography and salt metathesis workflows .

Salt selection Solid-state stability Solubility Amine oxidation

Cyclobutane as a Privileged 3D Scaffold: Documented 10-Fold Potency Gain in Medicinal Chemistry Programs

The cyclobutane ring was identified as an underrepresented yet attractive three-dimensional (3D) scaffold in fragment-based drug discovery (FBDD), prompting the design and synthesis of a focused library of 33 novel 3D cyclobutane fragments comprising secondary amines, amides, and sulfonamides [1]. The medicinal chemistry value of cyclobutyl incorporation was quantitatively demonstrated in a cancer therapeutic program targeting TTK kinase: replacing a flexible ethyl linker with a conformationally restricting cyclobutyl ring yielded a remarkable 10-fold increase in potency compared to the parent compound, an effect hypothesized to result from desolvation of the cyclobutyl group in a more buried binding mode [2]. In another program, installing a cyclobutanol substituent in place of cyclohexanol eliminated undesired in vivo cis/trans isomerization, though at the cost of oral exposure — a problem subsequently solved by methyl substitution to yield CFI-402257, a clinical-stage TTK inhibitor with selectivity over 262 other kinases [3]. These examples demonstrate that the cyclobutane motif, which defines the target compound, is not a passive structural element but an active contributor to binding affinity, selectivity, and pharmacokinetic profile. The 1-aminocyclobutyl group at the core of CAS 2243509-78-4 provides a direct synthetic entry point to such privileged chemical space .

Fragment-based drug discovery 3D scaffold Conformational restriction Cyclobutane SAR

1-Aminocyclobutyl (Geminal) Attachment vs. 3-Aminocyclobutyl Attachment: Distinct Steric and Synthetic Profiles

The target compound features the primary amine directly attached to the 1-position of the cyclobutyl ring (geminal substitution), creating a quaternary carbon center α to both the aromatic ring and the amine. This contrasts with the 3-aminocyclobutyl isomers (e.g., Methyl 3-((1r,3r)-3-aminocyclobutyl)benzoate hydrochloride, PubChem CID 11282394), where the amine is positioned distal to the aromatic attachment point [1]. The geminal 1-aminocyclobutyl configuration introduces greater steric hindrance around the amine nucleophile, which can modulate reaction rates in amide coupling and reductive amination steps — potentially requiring optimized conditions (e.g., HATU vs. EDCI, or elevated temperatures) relative to the less hindered 3-amino isomer [2]. From a synthetic accessibility standpoint, a recent publication demonstrated diastereoselective synthesis of N-heterocycle-substituted cyclobutanes from commercially available bromocyclobutanes, enabling efficient formation of various heterocyclic aminocyclobutane esters and amides [3]. The 1-aminocyclobutyl scaffold also serves as a key intermediate in patent literature: US9604989 (Bayer) describes imidazopyridazine AKT kinase inhibitors incorporating 2-[4-(1-aminocyclobutyl)phenyl] substructures with IC₅₀ values ranging from 2.60 nM to 610 nM against Akt1/Akt2, validating the pharmaceutical relevance of the 1-aminocyclobutyl motif [4].

Geminal substitution Steric effects Synthetic accessibility Positional isomerism

Optimal Procurement and Application Scenarios for Methyl 3-(1-Aminocyclobutyl)benzoate Hydrochloride


Fragment-Based Drug Discovery: Accessing Underrepresented 3D Chemical Space

The cyclobutane moiety has been specifically identified as an underrepresented yet highly attractive three-dimensional scaffold in fragment-based drug discovery (FBDD) [1]. A focused library of 33 novel 3D cyclobutane fragments was recently synthesized, demonstrating the growing demand for cyclobutyl building blocks in screening collections [2]. Methyl 3-(1-aminocyclobutyl)benzoate hydrochloride provides a direct synthetic entry point to this privileged 3D space, with the primary amine serving as a versatile handle for library diversification via amide coupling, sulfonamide formation, or reductive amination. The meta-substituted methyl benzoate also permits orthogonal ester hydrolysis to the carboxylic acid for further derivatization, enabling parallel library synthesis strategies.

Kinase Inhibitor Lead Optimization: SAR Exploration Around the 1-Aminocyclobutyl Pharmacophore

Patent literature (e.g., US9604989, Bayer) has established that 1-aminocyclobutyl-phenyl substructures confer potent inhibitory activity against AKT kinases, with IC₅₀ values as low as 2.60 nM (Akt1) and 4.10 nM (Akt2) for optimized imidazopyridazine derivatives [3]. The target compound, bearing the 1-aminocyclobutyl group at the meta position of a methyl benzoate, serves as a key synthetic intermediate for constructing analogous kinase inhibitor scaffolds. Researchers can exploit the amine for heterocycle formation and the ester for further functionalization, enabling systematic exploration of structure-activity relationships around the cyclobutyl-phenyl core that has demonstrated clinical translatability (e.g., ARQ 092, an orally bioavailable allosteric AKT inhibitor evaluated in clinical trials) [4].

CNS-Targeted Medicinal Chemistry: Conformationally Restricted Amino Acid and Peptide Mimetics

1-Aminocyclobutane-1-carboxylic acid derivatives have demonstrated NMDA receptor antagonist activity and anticonvulsant action in preclinical models, establishing the 1-aminocyclobutyl scaffold as a validated template for CNS drug discovery [5]. The target compound's 1-aminocyclobutyl-benzoate architecture can be elaborated into constrained amino acid mimetics or incorporated into peptide backbone modifications (exemplified by tuftsin analogs bearing 1-aminocyclobutane-1-carboxylic acid residues) [6]. The cyclobutane ring's puckered conformation introduces conformational restriction that can enhance target selectivity and metabolic stability compared to linear or more flexible cyclic analogs [7].

Synthetic Methodology Development: Optimizing Sterically Hindered Amine Coupling Protocols

The geminal 1-aminocyclobutyl amine in this compound presents a sterically hindered nucleophile — the amine is attached to a quaternary carbon center α to the aromatic ring — making it an ideal test substrate for developing and benchmarking new amide coupling reagents, catalytic systems, or mechanochemical protocols [8]. The methyl ester simultaneously provides an internal reference functional group for assessing chemoselectivity (amine acylation vs. ester aminolysis). The hydrochloride salt form ensures consistent stoichiometry and eliminates variability from partial free base oxidation that could confound reaction optimization studies.

Quote Request

Request a Quote for Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.